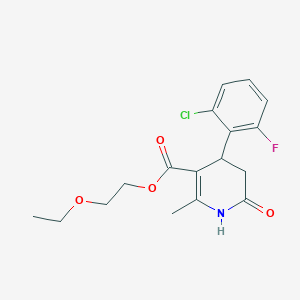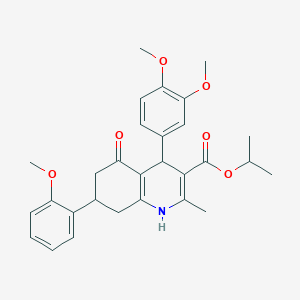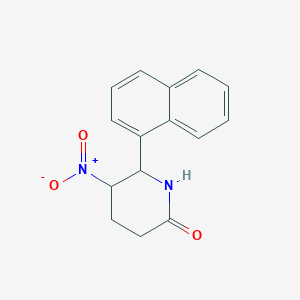
N-(3-chlorophenyl)-N'-(2-ethylhexyl)ethanediamide
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-(2-ethylhexyl)ethanediamide, commonly known as Di(2-ethylhexyl)phthalate (DEHP), is a widely used plasticizer that is added to polyvinyl chloride (PVC) to make it more flexible and durable. DEHP has been extensively studied due to its potential health hazards and environmental impact.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-N'-(2-ethylhexyl)ethanediamide has been widely used in various industries such as plastic manufacturing, medical devices, and food packaging. It has been extensively studied for its potential health hazards and environmental impact. This compound has been found to be an endocrine disruptor, meaning it can interfere with the normal functioning of hormones in the body. This has led to concerns about its potential impact on reproductive health, development, and cancer.
Mécanisme D'action
N-(3-chlorophenyl)-N'-(2-ethylhexyl)ethanediamide can interfere with the normal functioning of hormones in the body by binding to hormone receptors and altering the expression of genes involved in hormone signaling. This can lead to a variety of health effects such as reproductive disorders, developmental abnormalities, and cancer.
Biochemical and Physiological Effects:
This compound exposure has been linked to a variety of health effects such as reduced sperm quality, testicular atrophy, breast cancer, and developmental abnormalities in children. It has also been found to have neurotoxic effects and can cause liver and kidney damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-N'-(2-ethylhexyl)ethanediamide is widely used in laboratory experiments as a plasticizer for PVC tubing and containers. It is relatively inexpensive and easy to obtain. However, its potential health hazards and environmental impact must be taken into consideration when using it in experiments. Alternative plasticizers such as triethyl citrate and tributyl citrate are available and should be considered as alternatives to this compound.
Orientations Futures
Future research should focus on developing safer alternatives to N-(3-chlorophenyl)-N'-(2-ethylhexyl)ethanediamide that can be used in various industries. The potential health hazards and environmental impact of these alternatives should be thoroughly studied before they are widely adopted. Additionally, more research is needed to fully understand the mechanisms of action and health effects of this compound and other plasticizers. This will help to inform regulatory decisions and reduce the potential health hazards associated with these chemicals.
Conclusion:
This compound is a widely used plasticizer that has been extensively studied for its potential health hazards and environmental impact. It is an endocrine disruptor that can interfere with the normal functioning of hormones in the body. This compound exposure has been linked to a variety of health effects such as reduced sperm quality, testicular atrophy, breast cancer, and developmental abnormalities in children. While this compound is still widely used in various industries, alternative plasticizers should be considered as safer alternatives. Future research should focus on developing safer alternatives and understanding the health effects of this compound and other plasticizers.
Propriétés
IUPAC Name |
N'-(3-chlorophenyl)-N-(2-ethylhexyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-3-5-7-12(4-2)11-18-15(20)16(21)19-14-9-6-8-13(17)10-14/h6,8-10,12H,3-5,7,11H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBLMXVPZLOOGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C(=O)NC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-4-fluoro-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3984005.png)









![1-{3-[(2-furylmethyl)thio]-4-nitrophenyl}-4-(phenylsulfonyl)piperazine](/img/structure/B3984077.png)


![1-[(2-isopropyl-5-methylphenoxy)acetyl]-3-(4-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3984098.png)